molecular formula C11H17F2NO2 B13905784 Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate

Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate

Cat. No.: B13905784
M. Wt: 233.25 g/mol
InChI Key: VMAXEZHMRWNABC-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate is a chemical compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a difluorinated amine, with a tert-butyl ester. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The tert-butyl ester group can also influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate is unique due to its seven-membered azepine ring, which imparts different chemical and biological properties compared to six-membered piperidine derivatives. The presence of two fluorine atoms also enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate

InChI

InChI=1S/C11H17F2NO2/c1-10(2,3)16-9(15)14-7-5-4-6-11(12,13)8-14/h5,7H,4,6,8H2,1-3H3

InChI Key

VMAXEZHMRWNABC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC=C1)(F)F

Origin of Product

United States

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